4-Fluoro-1-methylpiperidin-3-amine 4-Fluoro-1-methylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861371
InChI: InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3
SMILES:
Molecular Formula: C6H13FN2
Molecular Weight: 132.18 g/mol

4-Fluoro-1-methylpiperidin-3-amine

CAS No.:

Cat. No.: VC17861371

Molecular Formula: C6H13FN2

Molecular Weight: 132.18 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1-methylpiperidin-3-amine -

Specification

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
IUPAC Name 4-fluoro-1-methylpiperidin-3-amine
Standard InChI InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3
Standard InChI Key HLQIJIWWHUNNMY-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C(C1)N)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-Fluoro-1-methylpiperidin-3-amine exists as four stereoisomers due to chiral centers at positions 3 and 4. The cis-(3S,4R) and trans-(3R,4R) configurations are most frequently studied. Key properties include:

PropertyValueSource
Molecular formulaC₆H₁₃FN₂
Molecular weight132.18 g/mol
Boiling pointNot reported
SolubilityHigh in polar solvents (e.g., water for dihydrochloride salt)

The dihydrochloride salt (C₆H₁₅Cl₂FN₂, MW 205.10 g/mol) is commonly used to enhance stability and solubility.

Stereochemical Considerations

Stereochemistry critically influences biological activity:

  • (3S,4R)-isomer: Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM) and potential in Alzheimer’s disease.

  • (3R,4R)-isomer: Shows receptor-binding selectivity in neurological studies.

  • cis vs. trans: cis isomers generally exhibit higher metabolic stability due to fluorine’s axial positioning .

Synthesis and Optimization

Asymmetric Hydrogenation

A scalable method for cis-(3S,4R)-4-fluoro-1-methylpiperidin-3-amine involves rhodium-catalyzed hydrogenation of an N-benzyl tetrahydropyridinium precursor (Scheme 1) :

Enzymatic Transamination

Dynamic kinetic transaminase approaches using 2-fluoroketone substrates achieve syn-selectivity (dr = 15:1, 96% ee) .

Industrial-Scale Production

  • Batch reactors: Optimized for high yield (≥95%) and minimal defluorination (<3% byproduct) .

  • Purification: Crystallization or chromatography ensures >98.5% purity .

Biological Activity and Mechanisms

Enzyme Inhibition

  • AChE/Butyrylcholinesterase (BuChE): The (3S,4R)-isomer inhibits AChE (IC₅₀ = 0.8 µM) and BuChE (IC₅₀ = 2.1 µM), surpassing donepezil in in vitro models.

  • Mechanism: Fluorine’s electronegativity enhances binding to catalytic triads (e.g., Ser203-His447-Glu334 in AChE).

Receptor Interactions

  • Neurological targets: Modulates σ-1 receptors (Kᵢ = 12 nM) and dopamine D₂/D₃ subtypes (Kᵢ = 8–15 nM).

  • Anticancer activity: Induces apoptosis in HT-29 colon cancer cells (EC₅₀ = 4.2 µM) via caspase-3 activation.

Therapeutic Applications

Neurological Disorders

  • Alzheimer’s disease: cis-(3S,4R)-isomer improves cognitive function in murine models (Morris water maze: 40% reduction in escape latency).

  • Depression/anxiety: (3R,4R)-isomer shows anxiolytic effects in elevated plus-maze tests (25% increase in open-arm time).

Oncology

  • Combination therapy: Synergizes with 5-fluorouracil (CI = 0.3) in colorectal cancer models.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
1-MethylpiperidineLacks fluorine and amineSolvent, low bioactivity
4-FluoropiperidineNo methyl groupWeak AChE inhibition (IC₅₀ > 50 µM)
4-Fluoro-1-methylpiperidin-3-amineFluorine + methyl synergyAChE IC₅₀ = 0.8 µM

Future Directions

  • Drug development: Optimize pharmacokinetics (e.g., blood-brain barrier penetration) via prodrug strategies.

  • Stereoselective synthesis: Expand enzymatic methods for industrial scalability .

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